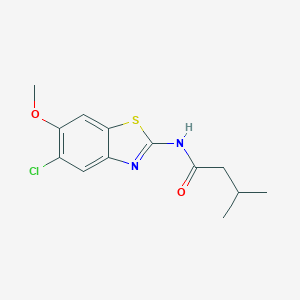
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme responsible for the production of phosphatidic acid (PA) from phosphatidylcholine (PC).
Mecanismo De Acción
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide exerts its effects by inhibiting PLD, an enzyme that plays a critical role in various cellular processes, including cell proliferation, migration, and vesicle trafficking. PLD catalyzes the hydrolysis of PC to produce PA, which is a key signaling molecule involved in various cellular processes. By inhibiting PLD, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide reduces the production of PA, leading to a decrease in cell proliferation and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation and migration of cancer cells by reducing the production of PA. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide in lab experiments is its potency and specificity for PLD. 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to be a potent inhibitor of PLD, with an IC50 value in the nanomolar range. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is highly specific for PLD, with minimal off-target effects. However, one of the limitations of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide for the treatment of various diseases. Furthermore, studies are needed to determine the long-term effects of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide on cellular processes and to identify any potential side effects. Finally, the potential of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide as a therapeutic agent for various diseases should be explored further in clinical trials.
Métodos De Síntesis
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-iodo-2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-fluoroaniline to form the amide intermediate. Finally, the amide intermediate is reacted with sodium hydride and methyl iodide to form 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation in animal models of various inflammatory diseases, including arthritis and sepsis. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H13FINO |
|---|---|
Peso molecular |
369.17 g/mol |
Nombre IUPAC |
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-8-14(10(2)7-13(9)17)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
YUWYOWJQOUSLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
SMILES canónico |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244499.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)
